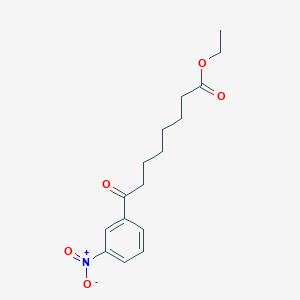

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

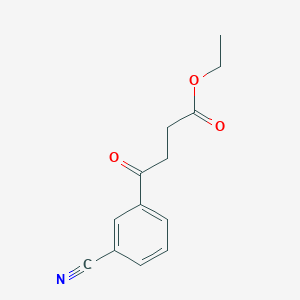

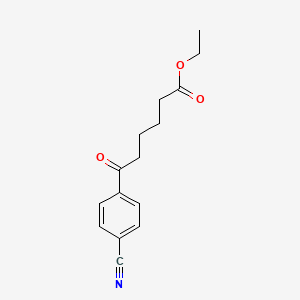

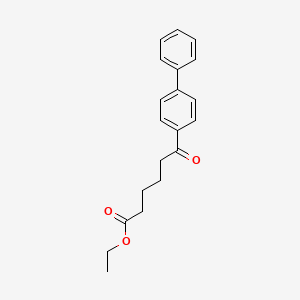

Compounds like “Ethyl 8-(3-nitrophenyl)-8-oxooctanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst . The exact synthesis process for “Ethyl 8-(3-nitrophenyl)-8-oxooctanoate” would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of a compound like “Ethyl 8-(3-nitrophenyl)-8-oxooctanoate” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving a compound like “Ethyl 8-(3-nitrophenyl)-8-oxooctanoate” could be analyzed using various techniques. For instance, NMR and IR spectroscopy can be used to identify the functional groups present in the molecule and monitor the progress of a reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 8-(3-nitrophenyl)-8-oxooctanoate” could be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses .Wissenschaftliche Forschungsanwendungen

Understanding Nitrophenyl Compounds

Nitrophenyl compounds, such as 3-nitrophenol, have been extensively reviewed in terms of their environmental presence and impacts, particularly focusing on their formation through atmospheric processes and their role as pollutants (Harrison et al., 2005). These studies highlight the importance of understanding the chemical behavior and transformation of nitrophenyl derivatives in the environment, which can be crucial for assessing the ecological footprint and safety of using compounds like Ethyl 8-(3-nitrophenyl)-8-oxooctanoate in research and industrial applications.

Ethyl Esters in Research

Ethyl esters play a significant role in various biochemical and pharmacological studies. For instance, ethyl glucuronide is a minor metabolite of ethanol used as a biomarker in hair to detect alcohol consumption over long periods, demonstrating the utility of ethyl esters in toxicological and forensic science (Crunelle et al., 2014; Biondi et al., 2019). This underscores the potential of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate and similar compounds in developing new diagnostic tools and therapeutic agents.

Applications in Material Science

Compounds with nitrophenyl groups and ethyl esters are also studied for their applications in material science, particularly in the development of photosensitive materials and protective groups in synthetic chemistry. The use of 3-nitrophenyl as a photosensitive protecting group shows promise for future applications in the synthesis of complex molecules (Amit et al., 1974). This aspect could be relevant for Ethyl 8-(3-nitrophenyl)-8-oxooctanoate in the development of new materials or chemical synthesis methodologies.

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 8-(3-nitrophenyl)-8-oxooctanoate may also interact with various cellular targets.

Mode of Action

It’s worth noting that related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that Ethyl 8-(3-nitrophenyl)-8-oxooctanoate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

Related compounds such as nitrendipine have been found to have a terminal half-life of approximately 8 hours, suggesting a relatively long duration of action . Despite almost complete absorption, the bioavailability of these compounds is on average 15-25% and shows great interindividual variability ranging from 7 to 40% .

Result of Action

Related compounds have shown neuroprotective and anti-inflammatory properties , suggesting that Ethyl 8-(3-nitrophenyl)-8-oxooctanoate may have similar effects.

Safety and Hazards

The safety and hazards associated with a compound like “Ethyl 8-(3-nitrophenyl)-8-oxooctanoate” would be determined based on its physical and chemical properties, as well as its intended use. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemical substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 8-(3-nitrophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-22-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(12-13)17(20)21/h7-9,12H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMROQKSPOGJSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645724 |

Source

|

| Record name | Ethyl 8-(3-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate | |

CAS RN |

898777-57-6 |

Source

|

| Record name | Ethyl 8-(3-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.